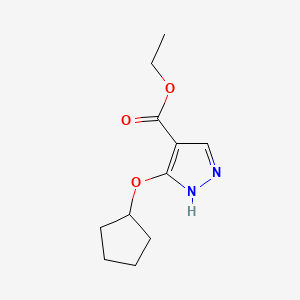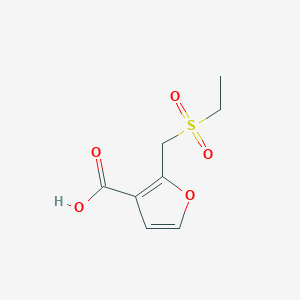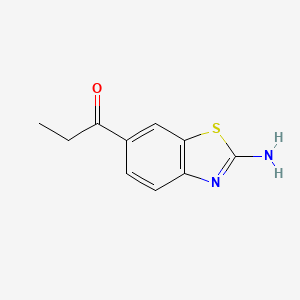
1-(2-Amino-1,3-benzothiazol-6-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-1,3-benzothiazol-6-yl)propan-1-one is an organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an amino group at the 2-position and a propanone group at the 1-position of the benzothiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-1,3-benzothiazol-6-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic or basic conditions. For example, the condensation of 2-aminobenzenethiol with propanal in the presence of an acid catalyst can yield the desired product .
Another method involves the use of 2-aminothiophenol and an α-haloketone, such as α-bromopropanone, under basic conditions. The reaction proceeds through the formation of an intermediate thiazoline, which undergoes cyclization to form the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are carefully controlled to achieve efficient production.
化学反応の分析
Types of Reactions
1-(2-Amino-1,3-benzothiazol-6-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
科学的研究の応用
1-(2-Amino-1,3-benzothiazol-6-yl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 1-(2-Amino-1,3-benzothiazol-6-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
2-Amino-1,3-benzothiazole: A closely related compound with similar biological activities.
6-Methyl-1,3-benzothiazole: Another benzothiazole derivative with distinct properties.
2-Amino-6-methylbenzothiazole: Known for its muscle relaxant activity.
Uniqueness
1-(2-Amino-1,3-benzothiazol-6-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a propanone group on the benzothiazole ring makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C10H10N2OS |
|---|---|
分子量 |
206.27 g/mol |
IUPAC名 |
1-(2-amino-1,3-benzothiazol-6-yl)propan-1-one |
InChI |
InChI=1S/C10H10N2OS/c1-2-8(13)6-3-4-7-9(5-6)14-10(11)12-7/h3-5H,2H2,1H3,(H2,11,12) |
InChIキー |
PXGXXHNLXMLMAF-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CC2=C(C=C1)N=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


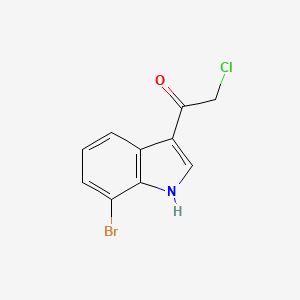
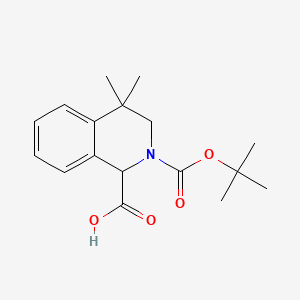
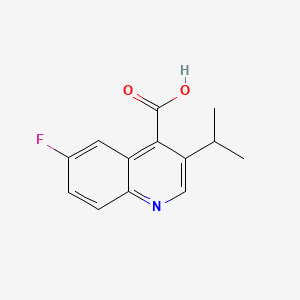
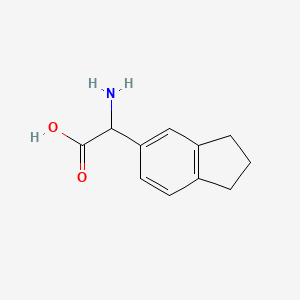
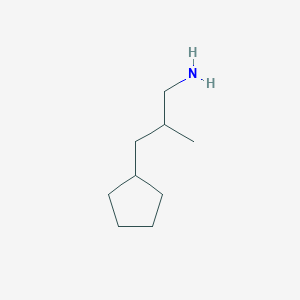
![1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one](/img/structure/B13621121.png)





